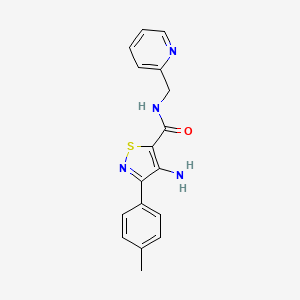

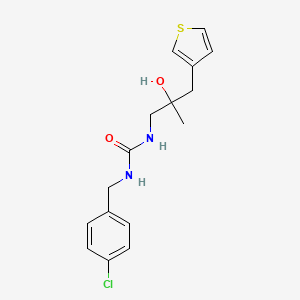

![molecular formula C20H24N4O4S2 B2431694 (Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865174-05-6](/img/structure/B2431694.png)

(Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a benzamide derivative, which suggests it might have applications in medicinal chemistry. Benzamides are a class of compounds that have been studied for their potential biological activities, including anticancer, antibacterial, and antiviral effects .

Molecular Structure Analysis

The compound contains a benzamide moiety, a thiazole ring, and a dimethylamino group. The benzamide and thiazole groups are aromatic, suggesting the compound might have significant resonance stability. The dimethylamino group could potentially participate in hydrogen bonding .Chemical Reactions Analysis

Benzamides can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The thiazole ring is relatively stable but can participate in electrophilic substitution reactions .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Potential

A study conducted by Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated them for antimicrobial and anticancer potentials. The results indicated the importance of certain electronic parameters in describing the antimicrobial activity of the synthesized compounds (Deep et al., 2016).

Corrosion Inhibition

Hu et al. (2016) investigated two benzothiazole derivatives for their effect in inhibiting steel corrosion in a hydrochloric acid solution. The study found that these derivatives offered extra stability and higher inhibition efficiencies against steel corrosion compared to previously reported benzothiazole family inhibitors (Hu et al., 2016).

Enzyme Inhibition and Molecular Docking

Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and evaluated their effects on enzyme activities. The study involved molecular docking to understand the binding interactions between the inhibitors and enzymes (Alyar et al., 2019).

Synthesis and Reactions of Heterocycles

Chaloupka et al. (1977) researched the synthesis and reactions of 8-membered heterocycles from 3-Dimethylamino-2,2-dimethyl-2H-azirine and Saccharin. Their work provided insights into the mechanisms of ring contraction and opening in these compounds (Chaloupka et al., 1977).

Photosensitizer for Cancer Treatment

Pişkin et al. (2020) synthesized new zinc phthalocyanine with benzenesulfonamide derivative groups. These compounds showed potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin et al., 2020).

Antimicrobial Activity

Priya et al. (2006) synthesized benzamide derivatives with various bioactive moieties and evaluated their antimicrobial efficacy. Their research included the characterization and single crystal X-ray crystallographic studies of these compounds (Priya et al., 2006).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(dimethylamino)-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S2/c1-4-28-12-11-24-17-10-9-16(30(21,26)27)13-18(17)29-20(24)22-19(25)14-5-7-15(8-6-14)23(2)3/h5-10,13H,4,11-12H2,1-3H3,(H2,21,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQUCUWGNBIXJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2431614.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2431617.png)

![methyl 2-(3-(3,5-dimethoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamido)benzoate](/img/structure/B2431618.png)

![11-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2431621.png)

![N-[(4-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine-1-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2431625.png)

![N-(1-cyanocyclohexyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2431626.png)

![2-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2431631.png)

![4-Amino-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one](/img/structure/B2431632.png)

![N-(3-chlorophenyl)-3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]propanamide](/img/structure/B2431633.png)